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Compound of Interest

Compound Name: Piceatannol

Cat. No.: B1348580 Get Quote

An In-depth Examination of a Promising Stilbenoid for Researchers and Drug Development

Professionals

Piceatannol (3,3′,4,5′-tetrahydroxy-trans-stilbene), a natural analog and metabolite of

resveratrol, is a polyphenolic stilbene found in various plants, including grapes, passion fruit,

and white tea. Emerging as a compound of significant scientific interest, piceatannol exhibits a

wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory,

antioxidant, cardioprotective, and neuroprotective properties. Its structural distinction from

resveratrol—an additional hydroxyl group—may contribute to its enhanced bioavailability and,

in some cases, superior biological activity. This technical guide provides a comprehensive

overview of the core pharmacological properties of piceatannol, presenting quantitative data,

detailed experimental methodologies, and elucidation of key signaling pathways to support

further research and development.

Quantitative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of piceatannol across

various pharmacological domains, providing a comparative reference for its potency.

Table 1: Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The data below represents

piceatannol's efficacy in inhibiting the proliferation of various cancer cell lines.
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Cell Line Cancer Type
Incubation
Time (h)

IC50 (µM) Reference(s)

HL-60
Acute Myeloid

Leukemia
72 5.1

K562
Chronic Myeloid

Leukemia
72 ~10-40

HUT78
Cutaneous T-cell

Lymphoma
72 ~24

A2058 Melanoma 72 15.6

WM266-4 Melanoma 72 29.4

MCF-7 Breast Cancer 24 >50

T24 Bladder Cancer 48 3.9

HT1376 Bladder Cancer 48 4.6

Caco-2
Colorectal

Cancer
72 17

HCT-116
Colorectal

Cancer
- -

A549 Lung Cancer - -

PANC-1
Pancreatic

Cancer
48 21.82

SW1990
Pancreatic

Cancer
48 30.69

DU145 Prostate Cancer - -

OV2008 Ovarian Cancer 48 29.1

Table 2: Anti-inflammatory & Cardiovascular Activity
This table details the effective concentrations of piceatannol in modulating key markers of

inflammation and its effects on cardiovascular targets.
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Activity Model System Effect
Effective
Concentration/
Dose

Reference(s)

Anti-

inflammatory

iNOS & COX-2

Inhibition

Dextran Sulfate

Sodium (DSS)-

induced mouse

colitis

Attenuated

protein

expression

10 mg/kg (oral

admin.)

iNOS & COX-2

Inhibition

TPA-treated

mouse skin

Attenuated

expression
-

Pro-inflammatory

Cytokine

Suppression

(NO, PGE₂, TNF-

α, IL-6)

IL-1β-induced

human

osteoarthritic

chondrocytes

Attenuated

production
-

NF-κB Activation

Inhibition

TNF-α-

stimulated

Human Myeloid

Cells

Suppressed DNA

binding activity
-

Cardiovascular

Action Potential

Duration (APD)

Prolongation

Rat ventricular

cells

Marked

prolongation
3-100 µmol/L

Ito (transient

outward K⁺

current) Inhibition

Rat ventricular

cells
IC50 = 44.1 µM -

IKss (steady-

state outward K⁺

current) Inhibition

Rat ventricular

cells
IC50 = 118.7 µM -

eNOS

Phosphorylation

Human

endothelial cells

Stimulated NO

production
Dose-dependent
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Key Experimental Protocols
This section provides standardized methodologies for assessing the pharmacological

properties of piceatannol, synthesized from protocols described in the cited literature.

Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of piceatannol on the metabolic activity of

cultured cells, which is an indicator of cell viability and proliferation.

Methodology:

Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5x10³ to

1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

Piceatannol Treatment: Prepare various concentrations of piceatannol (e.g., 0, 10, 20, 40,

80 µM) in the appropriate cell culture medium. The final concentration of the solvent (e.g.,

DMSO) should be kept constant and non-toxic (typically ≤ 0.1%).

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing

the different piceatannol concentrations. Incubate the plate for a specified period (e.g., 24,

48, or 72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

IC50 value can be determined by plotting the percentage of viability against the log of

piceatannol concentration.

Protein Expression Analysis (Western Blot)
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This protocol is used to detect and quantify the expression levels of specific proteins in cells

treated with piceatannol, which is crucial for elucidating its mechanism of action on signaling

pathways.

Methodology:

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with desired concentrations of

piceatannol for a specific duration. After treatment, wash the cells with ice-cold PBS and

lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

protein assay kit.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli

sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific

antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the

target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at

room temperature.

Detection: After further washes, visualize the protein bands using an enhanced

chemiluminescence (ECL) detection system.

Densitometry Analysis: Quantify the band intensities using image analysis software and

normalize to a loading control (e.g., β-actin or GAPDH).
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Signaling Pathways Modulated by Piceatannol
Piceatannol exerts its diverse pharmacological effects by modulating several key intracellular

signaling pathways. The following diagrams, generated using the DOT language, illustrate the

primary targets of piceatannol within these cascades.

Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity,

and cell survival. Piceatannol has been shown to suppress NF-κB activation, contributing to its

anti-inflammatory and anticancer effects.
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Piceatannol Inhibition of NF-κB Pathway

Cytoplasm

TNF-α

TNFR

Binds

IKK Complex
(IKKα/β/γ)

Activates

IκBα

Phosphorylates (p)

NF-κB
(p65/p50)

Inhibits

NF-κB
(p65/p50)

Nucleus

Translocation

Inflammatory Gene Expression
(COX-2, iNOS, MMP-9)

Promotes

Piceatannol

Inhibits
phosphorylation

Inhibits
phosphorylation
& translocation

Click to download full resolution via product page

Caption: Piceatannol inhibits NF-κB signaling by targeting IKK and p65.

Modulation of the PI3K/Akt/mTOR Pathway
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The PI3K/Akt/mTOR pathway is critical for cell proliferation, growth, and survival. Dysregulation

of this pathway is common in cancer. Piceatannol has been demonstrated to inhibit this

pathway, thereby suppressing cancer cell proliferation and inducing apoptosis.

Piceatannol Inhibition of PI3K/Akt/mTOR Pathway

Growth Factors

Receptor Tyrosine Kinase

PI3K

Activates

PIP3

Converts

PIP2

Akt

Activates (p)

mTORC1

Activates (p)

Apoptosis

Inhibits

Cell Proliferation
& Survival

Piceatannol

Inhibits

Inhibits
phosphorylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1348580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Piceatannol suppresses cell survival by inhibiting PI3K and Akt.

Attenuation of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway

transmits information from extracellular cytokine signals to the nucleus, playing a key role in

immunity, inflammation, and cell growth. Piceatannol inhibits this pathway, which is implicated

in its anti-inflammatory and anticancer activities.
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Piceatannol Inhibition of JAK/STAT Pathway
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Caption: Piceatannol blocks inflammatory signaling by inhibiting JAK phosphorylation.
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Conclusion and Future Directions
Piceatannol has demonstrated significant therapeutic potential across a range of preclinical

models, targeting fundamental cellular processes involved in cancer, inflammation, and

cardiovascular disease. Its ability to modulate multiple critical signaling pathways, often with

greater potency than its parent compound resveratrol, underscores its promise as a lead

compound for drug development.

Future research should focus on several key areas. Firstly, more extensive in vivo studies are

required to validate the efficacy and safety of piceatannol in more complex biological systems

and to establish optimal dosing regimens. Secondly, a deeper understanding of its

pharmacokinetics and metabolism in humans is essential for clinical translation. Finally,

medicinal chemistry efforts could be directed at synthesizing more stable and potent derivatives

of piceatannol to enhance its therapeutic index. The comprehensive data and methodologies

presented in this guide are intended to serve as a valuable resource for researchers dedicated

to unlocking the full therapeutic potential of this remarkable natural compound.

To cite this document: BenchChem. [The Pharmacological Landscape of Piceatannol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348580#pharmacological-properties-of-piceatannol-
stilbene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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